molecular formula C19H20N4OS B2850087 4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide CAS No. 691887-95-3

4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide

Cat. No.: B2850087
CAS No.: 691887-95-3
M. Wt: 352.46
InChI Key: PEVRKITUFUKAFL-FYJGNVAPSA-N
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Description

4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide is a complex organic compound with a molecular formula of C19H20N4OS This compound features a thiazole ring, a pyrrole ring, and a benzohydrazide moiety, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzohydrazide with an aldehyde or ketone derivative of 1-(1,3-thiazol-2-yl)-1H-pyrrole. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde or ketone.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the starting hydrazide and aldehyde or ketone.

Scientific Research Applications

4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

What sets 4-tert-butyl-N’-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide apart from similar compounds is its unique combination of a thiazole ring, a pyrrole ring, and a benzohydrazide moiety. This structure provides distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a benzohydrazide backbone with a thiazole and pyrrole moiety, which are known for their diverse biological activities. The molecular formula is C15H18N4SC_{15}H_{18}N_4S, and its structure can be represented as follows:

Structure 4tert butyl N 1E 1 1 3 thiazol 2 yl 1H pyrrol 2 yl methylidene benzohydrazide\text{Structure }4-\text{tert butyl N 1E 1 1 3 thiazol 2 yl 1H pyrrol 2 yl methylidene benzohydrazide}

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides exhibit significant antimicrobial properties. A study evaluated various benzohydrazide analogs, including those similar to our compound, against several bacterial strains. The results showed that these compounds possess potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Benzohydrazides have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them potential candidates for treating oxidative stress-related diseases .

Study 1: Antimicrobial Screening

In a controlled study, a series of hydrazone derivatives including this compound were screened for antimicrobial activity. The results indicated that the compound exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Study 2: Cytotoxicity Evaluation

A cytotoxicity assay was performed on various cancer cell lines using the compound. Results showed that it induced cell death in MCF-7 cells with an IC50 value comparable to standard chemotherapeutic agents. This suggests a promising avenue for further development in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Induced apoptosis
AntioxidantDPPH Radical Scavenging AssayHigh scavenging activity

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-8-6-14(7-9-15)17(24)22-21-13-16-5-4-11-23(16)18-20-10-12-25-18/h4-13H,1-3H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRKITUFUKAFL-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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